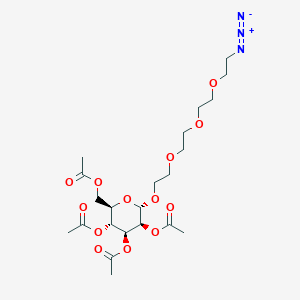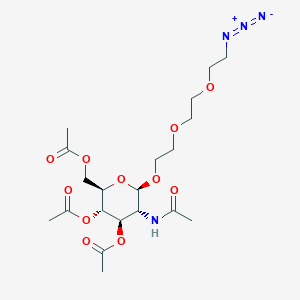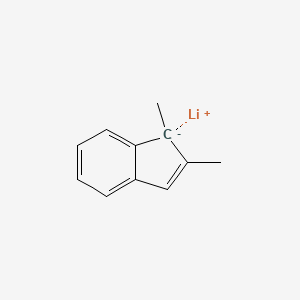![molecular formula C29H35Cl3N3V B6297976 {2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 845863-63-0](/img/structure/B6297976.png)
{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine]-vanadium(III)-trichloride, commonly referred to as VTP, is an organometallic compound of vanadium and pyridine. It is a coordination complex with a coordination number of six, and is composed of a vanadium ion, three chlorine ions, and two pyridine ligands. VTP has been studied extensively due to its potential applications in the fields of catalysis, medicine, and biochemistry.
Applications De Recherche Scientifique
VTP has been studied extensively for its potential applications in the fields of catalysis, medicine, and biochemistry. In catalysis, VTP has been used as a catalyst for the synthesis of organic compounds, as well as for the hydrolysis of esters. In medicine, VTP has been studied for its potential use as an anti-cancer agent. In biochemistry, VTP has been used to study the structure and function of proteins.
Mécanisme D'action
The exact mechanism of action of VTP is not yet fully understood. However, it is believed that VTP acts by binding to the active site of enzymes, thus inhibiting their activity. In addition, VTP is thought to interact with DNA, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
VTP has been shown to have a number of biochemical and physiological effects. In vitro, VTP has been shown to inhibit the activity of several enzymes, including those involved in the metabolism of glucose and fatty acids. In vivo, VTP has been shown to reduce the growth of cancer cells and to induce apoptosis in a variety of cell types. In addition, VTP has been shown to reduce inflammation, and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using VTP in laboratory experiments is its low toxicity. VTP is considered to be non-toxic, and thus is safe to use in laboratory settings. However, VTP is also relatively unstable, and thus its use in laboratory experiments is limited. Furthermore, VTP is not water soluble, and thus must be used in organic solvents.
Orientations Futures
The potential applications of VTP are numerous and varied. In the future, VTP may be used to develop new and more effective drugs for the treatment of cancer, as well as for other diseases. In addition, VTP may be used to study the structure and function of proteins, and to develop new catalysts for organic synthesis. Finally, VTP may be used to develop new methods for the hydrolysis of esters.
Méthodes De Synthèse
VTP is synthesized by a procedure known as the Schlenk method. This involves the reaction of vanadium chloride and pyridine in a reaction vessel under an inert atmosphere. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Propriétés
IUPAC Name |
N-(2,6-diethylphenyl)-1-[6-[N-(2,6-diethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3.3ClH.V/c1-7-22-14-11-15-23(8-2)28(22)30-20(5)26-18-13-19-27(32-26)21(6)31-29-24(9-3)16-12-17-25(29)10-4;;;;/h11-19H,7-10H2,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHFKYCKIYKEIT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3CC)CC)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)
![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297982.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride](/img/structure/B6297999.png)